(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(6-fluoro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2OS2/c1-3-10-21-15-9-6-13(19)11-16(15)24-18(21)20-17(22)12-4-7-14(23-2)8-5-12/h3-9,11H,1,10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEWTXTUJSLHJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound exhibits significant antiproliferative effects against various cancer cell lines. Research indicates that compounds with similar structures often induce apoptosis through mechanisms such as caspase activation and cell cycle arrest.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Caspase activation |
| MCF-7 | 15.0 | Apoptosis induction |
| A549 | 10.0 | Cell cycle arrest |
In a study published in the European Journal of Medicinal Chemistry, derivatives of benzothiazole demonstrated varying degrees of anticancer activity, suggesting that the fluorine substitution in this compound enhances efficacy against specific cancer types .
Antimicrobial Properties
(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide also shows promising antimicrobial activity against both bacterial and fungal strains. The presence of the methylthio group is believed to enhance its ability to penetrate microbial membranes.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 4 µg/mL |
Research highlighted the potential for developing new antibiotics based on this scaffold, particularly against resistant strains of bacteria.
Anti-inflammatory Effects
Preliminary studies suggest that compounds in this class may exhibit anti-inflammatory properties. The mechanism is hypothesized to involve the inhibition of pro-inflammatory cytokines, although specific pathways need further elucidation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Modifications to the benzothiazole core significantly influence biological activity, with electron-withdrawing groups enhancing potency against cancer cells and microbes.
Synthesis and Characterization
The synthesis of (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide typically involves several steps that require careful optimization of reaction conditions to maximize yield and purity. Characterization techniques include:
- Nuclear Magnetic Resonance (NMR)
- Infrared (IR) Spectroscopy
- Mass Spectrometry (MS)
These techniques help confirm the structure and purity of the synthesized compound .
Case Studies
Anticancer Study : A study demonstrated that similar benzothiazole derivatives exhibited anticancer activity, reinforcing the hypothesis that structural modifications can lead to enhanced therapeutic effects.
Antimicrobial Efficacy : Research focusing on thiazole derivatives indicated promising results against resistant bacterial strains, emphasizing the potential for developing novel antimicrobial agents from this compound's framework .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Core Structural Variations
The target compound’s benzo[d]thiazol core distinguishes it from thiadiazol-based analogs (e.g., compounds 4g, 6, and 8a in –2).
Substituent Effects
Key Observations :
- Fluorine Substituents : The 6-fluoro group in the target compound mirrors the 4-fluoro substituent in ’s analog, which may enhance metabolic stability and binding affinity .
- Allyl vs.
- Benzamide Modifications : The 4-(methylthio)benzamide in the target differs from the 4-(azepane sulfonyl)benzamide in . The methylthio group is less polar than sulfonyl derivatives, which may improve membrane permeability .
Spectral and Analytical Data
- IR Spectroscopy : The benzamide C=O stretch (~1600–1700 cm⁻¹) is consistent across analogs (e.g., 1606 cm⁻¹ in 6 , 1679 cm⁻¹ in 8a ) and would likely appear in a similar range for the target .
- NMR : The allyl group’s protons (δ ~5–6 ppm for CH₂=CH-) and fluorine’s electronic effects on aromatic protons could provide distinct signals compared to ethyl or aryl substituents .
Q & A
Q. Key Analytical Methods :
- NMR Spectroscopy : Confirms regiochemistry and stereochemistry (e.g., allyl proton coupling constants in H NMR) .
- HPLC : Monitors reaction progress and purity .
How can reaction conditions be optimized to improve yield and stereochemical purity?
Advanced
Optimization strategies include:
- Temperature Control : Lower temperatures (0–5°C) favor the (Z)-isomer by reducing thermal isomerization .
- Catalyst Screening : Use of Lewis acids (e.g., ZnCl) to enhance imine formation efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while additives like molecular sieves absorb water to shift equilibrium toward product formation .
- Isomer Separation : Chiral HPLC or crystallization in ethanol/water mixtures resolves (Z)/(E) isomers .
Q. Basic
- H/C NMR : Assigns proton environments (e.g., allyl protons at δ 5.2–5.8 ppm, fluorobenzo-thiazole aromatic protons) and confirms methylthio group resonance (δ 2.5 ppm) .
- IR Spectroscopy : Identifies C=N stretch (~1600 cm) and amide C=O (~1680 cm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 413.0923) .
How can complex spectral data (e.g., overlapping NMR signals) be resolved?
Q. Advanced
- 2D NMR (COSY, HSQC) : Resolves overlapping aromatic/allyl proton signals by correlating H-H and H-C couplings .
- Variable Temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., hindered rotation of the benzamide group) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts to guide assignments .
What assays are suitable for evaluating its biological activity?
Q. Basic
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ assay) .
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) .
How should contradictory data (e.g., high in vitro activity but low in vivo efficacy) be analyzed?
Q. Advanced
- Pharmacokinetic Profiling : Measure solubility (shake-flask method), metabolic stability (microsomal incubation), and plasma protein binding (equilibrium dialysis) to identify bioavailability issues .
- Metabolite Identification : LC-MS/MS detects active/inactive metabolites affecting efficacy .
- Dose-Response Optimization : Adjust dosing regimens in animal models to align with in vitro IC values .
What factors influence the compound’s chemical stability?
Q. Basic
- pH Sensitivity : The imine bond hydrolyzes under acidic conditions (pH < 4) or basic conditions (pH > 9) .
- Light/Heat : Store in amber vials at -20°C to prevent photoisomerization and thermal degradation .
- Oxidation : The methylthio group oxidizes to sulfoxide; use antioxidants (e.g., BHT) in formulations .
How can degradation pathways be systematically studied?
Q. Advanced
- Forced Degradation Studies : Expose to heat (60°C), UV light (254 nm), and oxidizing agents (HO) .
- LC-MS/MS Analysis : Identify degradation products (e.g., sulfoxide at m/z 429.0878) .
- Kinetic Modeling : Determine activation energy () via Arrhenius plots to predict shelf-life .
What methods elucidate the compound’s mechanism of action?
Q. Basic
- Target Fishing : Use pull-down assays with biotinylated probes and streptavidin beads to identify binding proteins .
- Molecular Docking : AutoDock Vina predicts interactions with kinase ATP-binding pockets .
How can structure-activity relationships (SAR) be explored computationally?
Q. Advanced
Q. SAR Table :
| Substituent | IC (μM) | LogP |
|---|---|---|
| 6-Fluoro | 0.45 | 3.2 |
| 6-Chloro | 1.20 | 3.8 |
| 6-Methylthio | 0.78 | 3.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
